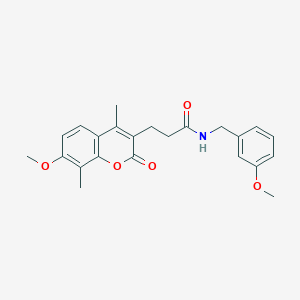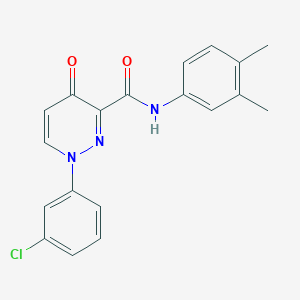![molecular formula C20H30N2O3 B11381090 4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11381090.png)
4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine moiety, which is further functionalized with an ethoxybenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperidine intermediate, which is then coupled with the morpholine ring. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-ethoxybenzoyl chloride and piperidine.
Coupling with Morpholine: The piperidine intermediate is then reacted with morpholine under controlled conditions to form the final product. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoyl group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzoyl group may play a crucial role in binding to these targets, while the piperidine and morpholine rings contribute to the overall stability and bioavailability of the compound. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine
- 4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine
- 4-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}morpholine
Uniqueness
4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents (e.g., methoxy, chloro, fluoro), the ethoxy group may enhance certain properties, such as solubility and binding affinity to specific targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H30N2O3 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
(2-ethoxyphenyl)-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-19-9-4-3-8-18(19)20(23)22-11-6-5-7-17(22)10-12-21-13-15-24-16-14-21/h3-4,8-9,17H,2,5-7,10-16H2,1H3 |
InChIキー |
RTWQYBBKKUVNKI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11381019.png)
![2-Methylpropyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11381030.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11381033.png)
![1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381036.png)

![N-(2-furylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11381043.png)
![7-ethyl-3-(2-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11381050.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B11381055.png)
![2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11381062.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11381063.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11381065.png)
![2-fluoro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11381069.png)
![Methyl [(6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate](/img/structure/B11381082.png)

